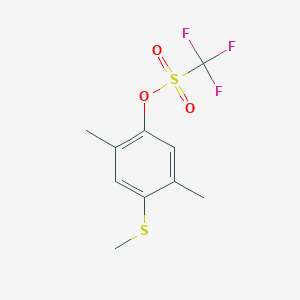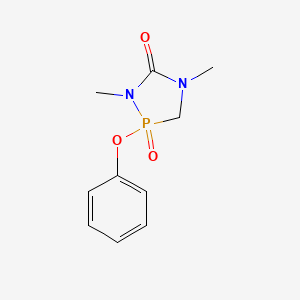
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a complex organic compound that belongs to the class of diazaphospholidines. This compound is characterized by the presence of a diazaphospholidine ring, which is a five-membered ring containing two nitrogen atoms and one phosphorus atom. The phenoxy group attached to the ring adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione typically involves the reaction of a phenol derivative with a diazaphospholidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the diazaphospholidine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted diazaphospholidine derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The pathways involved may include the modulation of enzyme activities and the disruption of cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethyl-2-phenoxybenzene: Similar in structure but lacks the diazaphospholidine ring.
1,4-Dimethyl-2-phenoxyphosphine: Contains a phosphine group instead of the diazaphospholidine ring.
Uniqueness
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is unique due to the presence of the diazaphospholidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
57848-36-9 |
|---|---|
Formule moléculaire |
C10H13N2O3P |
Poids moléculaire |
240.20 g/mol |
Nom IUPAC |
1,4-dimethyl-2-oxo-2-phenoxy-1,4,2λ5-diazaphospholidin-5-one |
InChI |
InChI=1S/C10H13N2O3P/c1-11-8-16(14,12(2)10(11)13)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
DHXOBOFINQBDBU-UHFFFAOYSA-N |
SMILES canonique |
CN1CP(=O)(N(C1=O)C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
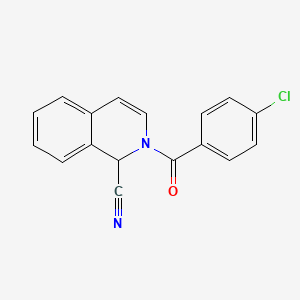
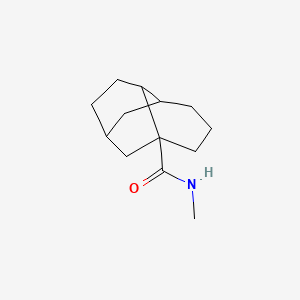
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
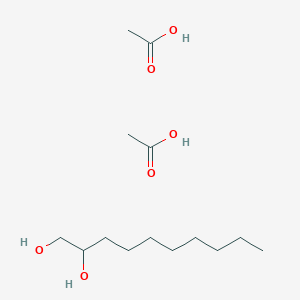

![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
